molecular formula C7H9FN2O2S B1304192 [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine CAS No. 832714-48-4

[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine

Cat. No. B1304192
CAS RN: 832714-48-4
M. Wt: 204.22 g/mol
InChI Key: IOOKDEPCDHCNSK-UHFFFAOYSA-N
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Description

“[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine” is a chemical compound with the molecular formula C7H9FN2O2S . It has a molecular weight of 204.22 g/mol . This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives .


Molecular Structure Analysis

The InChI code for “[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine” is 1S/C7H9FN2O2S/c1-14(12,13)5-2-3-6(8)7(9)4-5/h2-4,10-11H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine” has a molecular weight of 204.22 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives, which have shown promising antimicrobial activity . For instance, compound 7g was identified as a potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .

Anti-inflammatory Activity

The same series of 2-(4-methylsulfonylphenyl) indole derivatives have also demonstrated good anti-inflammatory activity . These compounds showed excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .

COX Inhibitory Activity

The compound has been used in the synthesis of indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole . These analogs were assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .

Potential Dual Antimicrobial and Anti-inflammatory Agent

The compound has potential to be used in the development of a monotherapy against inflammation due to microbial infection (dual antimicrobial/anti-inflammatory agent) with minimal adverse effects and high safety margin .

Nitric Oxide (NO) Release

Compounds synthesized using [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine were found to release moderate amounts of NO . This is beneficial as NO has vasodilator activity and inhibits platelet aggregation .

Cardiovascular Side Effects Mitigation

The release of NO by these compounds may help to overcome the cardiovascular side effects associated with selective COX-2 inhibitors .

Mechanism of Action

Target of Action

Related compounds, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . These compounds have shown selective inhibition towards cyclooxygenase-2 (COX-2) enzymes , which play a crucial role in inflammation and pain.

Mode of Action

Related compounds have been found to inhibit cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Related compounds have been found to affect the cyclooxygenase pathway . By inhibiting COX-2 enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Result of Action

Related compounds have shown anti-inflammatory activity by inhibiting cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

properties

IUPAC Name

(2-fluoro-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKDEPCDHCNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382255
Record name [2-Fluoro-4-(methanesulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine

CAS RN

832714-48-4
Record name [2-Fluoro-4-(methanesulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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